molecular formula C25H26N2O3S B2474644 3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one CAS No. 637747-22-9

3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one

Cat. No.: B2474644
CAS No.: 637747-22-9
M. Wt: 434.55
InChI Key: GPGRJNRGDXNHRD-UHFFFAOYSA-N
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Description

This compound is a benzothiazole derivative . Benzothiazole derivatives have been highlighted for their synthetic developments and their in vitro and in vivo activity . They have shown better inhibition potency against M. tuberculosis .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Scientific Research Applications

Antioxidant Properties

The compound and its derivatives demonstrate significant antioxidant activities. For instance, a study found that a coumarin derivative exhibited high antioxidant activities, with scavenging activity reaching 80% at a concentration of 1000 μg/mL, comparable to vitamin C (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).

Synthesis and Characterization

The synthesis and characterization of derivatives of this compound are a focus of research. One study observed an unusual synthesis process involving ethyl 2-(chloromethyl)-2-hydroxy-2H-chromene-3-carboxylate and various arylthioureas, which was a novel approach for preparing such compounds (Kavitha, Srikrishna, Sridhar, & Aparna, 2018).

Antimicrobial and Antifungal Properties

These derivatives show promise in antimicrobial applications. A study synthesized and characterized a coumarin thiazole derivative, which displayed significant antimicrobial activity when incorporated into a polyurethane varnish formula (El‐Wahab et al., 2014). Additionally, another research synthesized novel urea derivatives and evaluated them for anti-microbial activity, with some compounds exhibiting promising results against selected bacterial strains (Shankar et al., 2017).

Antibacterial Evaluation

The compound's antibacterial properties have been explored. One study synthesized a series of derivatives via a one-pot multicomponent reaction, which were then screened for in vitro antibacterial activity against various bacterial strains, showing broad-spectrum activity in some cases (Velpula et al., 2015).

Anticancer Activity

Research on the compound's derivatives has also demonstrated anticancer activity. A study synthesized a series of derivatives and evaluated them for anticancer activity in vitro, showing very good activity against different tumor cell lines (Reddy et al., 2003).

Photophysical and Fluorescent Studies

The compound and its derivatives have been studied for their photophysical properties. A study synthesized novel coumarin thiazole hybrid dyes and explored their photophysical properties, finding potential in aggregation induced emission and nonlinear optical properties (Shreykar, Jadhav, & Sekar, 2017).

Future Directions

Benzothiazole derivatives have shown potential as anti-tubercular compounds . Future research could focus on optimizing the synthesis process and further investigating the biological activity of these compounds.

Biochemical Analysis

Biochemical Properties

Benzothiazoles, the class of compounds to which Oprea1_611794 belongs, are known to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in significant ways. For instance, some benzothiazoles have been found to inhibit the activity of certain enzymes, thereby affecting the metabolic pathways in which these enzymes are involved .

Cellular Effects

The cellular effects of Oprea1_611794 are currently under investigation. It is known that benzothiazoles can influence cell function in various ways. For example, they can affect cell signaling pathways, gene expression, and cellular metabolism . Some benzothiazoles have also been found to exhibit cytotoxic activity, indicating that they can affect cell viability .

Molecular Mechanism

The exact molecular mechanism of action of Oprea1_611794 is not yet known. Benzothiazoles are known to exert their effects at the molecular level through various mechanisms. These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of Oprea1_611794 in laboratory settings are not yet fully understood. It is known that the effects of benzothiazoles can change over time. For example, some benzothiazoles have been found to exhibit time-dependent inhibition of certain enzymes .

Dosage Effects in Animal Models

The effects of Oprea1_611794 at different dosages in animal models have not been reported yet. It is known that the effects of benzothiazoles can vary with dosage. For instance, some benzothiazoles have been found to exhibit dose-dependent antitumor activity .

Metabolic Pathways

Benzothiazoles are known to interact with various enzymes and cofactors, and can therefore be involved in various metabolic pathways .

Transport and Distribution

Benzothiazoles are known to interact with various transporters and binding proteins, which can affect their localization and accumulation .

Subcellular Localization

It is known that benzothiazoles can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O3S/c1-3-16-11-17-23(29)19(25-26-20-8-4-5-9-21(20)31-25)14-30-24(17)18(22(16)28)13-27-10-6-7-15(2)12-27/h4-5,8-9,11,14-15,28H,3,6-7,10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGRJNRGDXNHRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=C1O)CN3CCCC(C3)C)OC=C(C2=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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